Benzo[a]pyrenetetrol I 2
Benzo[a]pyrenetetrol I 2
Brand Name:
Vulcanchem
CAS No.:
61490-68-4
VCID:
VC0042145
InChI:
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1
SMILES:
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Molecular Formula:
C₂₀H₁₆O₄
Molecular Weight:
320.3 g/mol
Benzo[a]pyrenetetrol I 2
CAS No.: 61490-68-4
Reference Standards
VCID: VC0042145
Molecular Formula: C₂₀H₁₆O₄
Molecular Weight: 320.3 g/mol
CAS No. | 61490-68-4 |
---|---|
Product Name | Benzo[a]pyrenetetrol I 2 |
Molecular Formula | C₂₀H₁₆O₄ |
Molecular Weight | 320.3 g/mol |
IUPAC Name | (7S,8R,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
Standard InChI | InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1 |
Standard InChIKey | KWFVZAJQUSRMCC-HAGHYFMRSA-N |
Isomeric SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)O)C=C2 |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Synonyms | (7R,8S,9R,10R)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol; (7α,8β,9β,10β)-rel-7,8,9,10-Tetrahydro-Benzo[a]pyrene-7,8,9,10-tetrol; (±)-Benzo[a]pyrene-r-7,t-8,t-9,t-10-tetrahydrotetrol; 7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene; 7β,8α,9α |
PubChem Compound | 24835369 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume